

# Application Notes and Protocols: Synthesis of 2-Amino-5-bromo-4-methylpyridine

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## Compound of Interest

Compound Name: 2-Amino-5-bromo-4-methylpyridine

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## Abstract

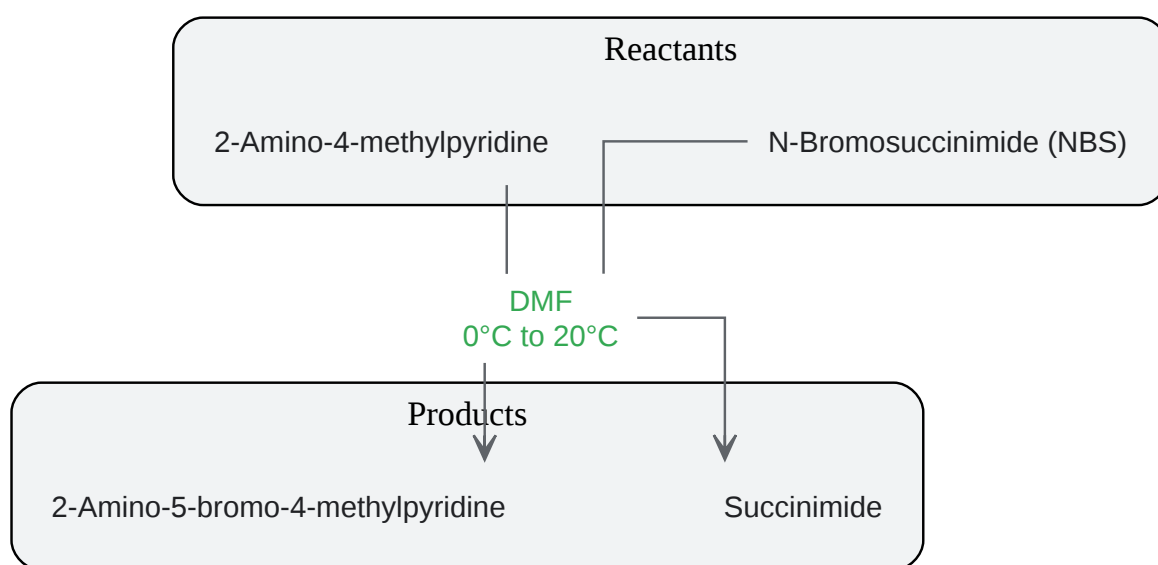
This document provides a detailed protocol for the synthesis of **2-amino-5-bromo-4-methylpyridine**, a key intermediate in the development of pharmaceuticals and agrochemicals. [1] The presented method involves the regioselective bromination of 2-amino-4-methylpyridine using N-bromosuccinimide (NBS) as the brominating agent. This process offers high yield and selectivity, avoiding the formation of common isomeric by-products. [2] The protocol is designed to be straightforward and scalable, making it suitable for various research and development applications.

## Introduction

**2-Amino-5-bromo-4-methylpyridine** is a valuable heterocyclic building block in organic synthesis. [1] Its structure, featuring a pyridine ring with amino, bromo, and methyl substituents, provides multiple reactive sites for further chemical transformations. [1] Specifically, the bromine atom at the 5-position allows for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings, enabling the construction of more complex molecules. [1][2] The amino group offers a site for nucleophilic reactions, including aminations and amidations. [1] This versatile reactivity profile makes it an important intermediate in the synthesis of biologically active compounds. [1]

The protocol detailed below describes an efficient and selective method for the synthesis of **2-amino-5-bromo-4-methylpyridine**, as disclosed in patent CN201410406851.[2] This method addresses common challenges in the bromination of pyridine derivatives, such as low yield, high reaction temperatures, and the formation of multiple by-products.[2] By utilizing N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled temperature conditions, the desired 5-bromo isomer is obtained with high selectivity and in good yield.[2]

## Reaction Scheme



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Caption: Reaction scheme for the bromination of 2-amino-4-methylpyridine.

## Experimental Protocol

This protocol is based on the method described in patent CN201410406851.[2]

Materials:

- 2-Amino-4-methylpyridine ( $C_6H_8N_2$ )
- N-Bromosuccinimide (NBS) ( $C_4H_4BrNO_2$ )

- Dimethylformamide (DMF)
- Acetonitrile
- Deionized Water
- Ice bath
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Thin Layer Chromatography (TLC) plate
- Filtration apparatus (e.g., Büchner funnel)

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF.
- Cool the solution in an ice bath.
- **Addition of Brominating Agent:** Prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF. Add this solution dropwise to the cooled solution of 2-amino-4-methylpyridine.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.
- **Monitoring the Reaction:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.
- **Work-up:** Once the reaction is complete, pour the reaction mixture into water. A brown solid will precipitate.
- **Isolation and Purification:**

- Filter the brown solid and wash it with water.
- Dry the solid.
- Wash the dried solid with 164 ml of acetonitrile.
- Filter the solid again and dry it to obtain the final product.

## Data Presentation

Table 1: Reactant and Product Information

Compound	Molecular Formula	Molecular Weight ( g/mol )	Moles (mmol)	Mass (g)
2-Amino-4-methylpyridine	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub>	108.14	277.8	30
N-Bromosuccinimide (NBS)	C <sub>4</sub> H <sub>4</sub> BrNO <sub>2</sub>	177.98	277.8	49.44
2-Amino-5-bromo-4-methylpyridine	C <sub>6</sub> H <sub>7</sub> BrN <sub>2</sub>	187.04	-	42

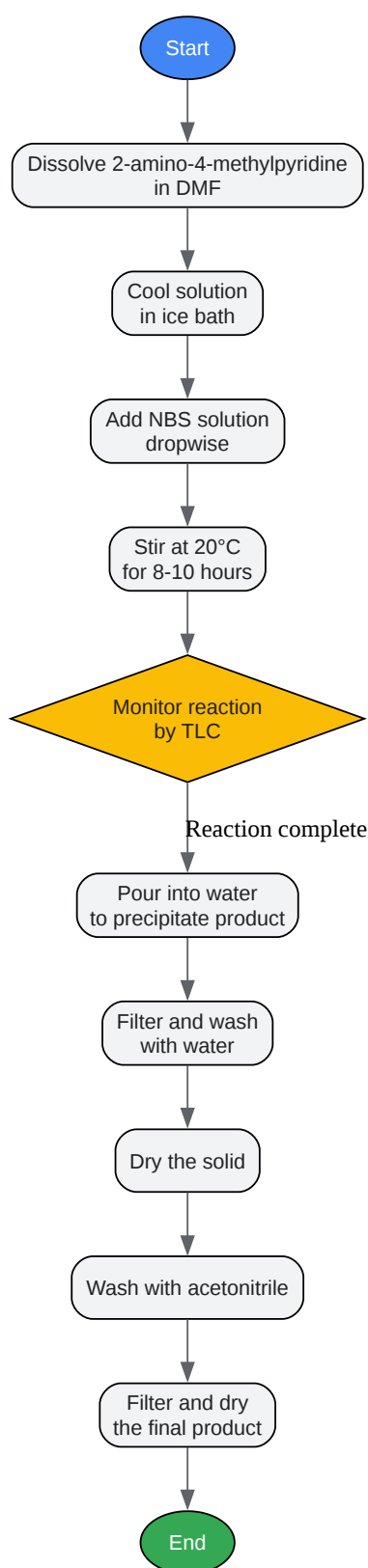
Table 2: Reaction Conditions and Yield

Parameter	Value
Solvent	Dimethylformamide (DMF)
Brominating Agent	N-Bromosuccinimide (NBS)
Reaction Temperature	0°C to 20°C
Reaction Time	8-10 hours
Product Yield	42 g (80%)
Product Appearance	Brown solid

Table 3: Characterization Data for **2-Amino-5-bromo-4-methylpyridine**[\[2\]](#)

Analysis	Result
<sup>1</sup> H NMR (400Hz, CDCl <sub>3</sub> )	δ 2.277 (s, 3H), 4.481 (s, 2H), 6.406 (s, 1H), 8.078 (s, 1H)
Mass Spec	188 (m+1)

## Experimental Workflow



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Caption: Workflow for the synthesis of **2-amino-5-bromo-4-methylpyridine**.

## Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care.
- Dimethylformamide (DMF) is a skin and eye irritant and can be absorbed through the skin. Handle with appropriate gloves.
- Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

## Conclusion

The described protocol provides a reliable and high-yielding method for the synthesis of **2-amino-5-bromo-4-methylpyridine**. The use of NBS as a brominating agent under mild conditions ensures high regioselectivity for the 5-position, minimizing the formation of unwanted isomers.[2] This makes the process efficient, cost-effective, and suitable for producing this important intermediate for applications in drug discovery and development.[1][2]

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## References

- 1. Role Of Synthesis Intermediate 2-Amino-5-Bromo-4-Methylpyridine [hqsqchem.com]
- 2. Page loading... [wap.guidechem.com]
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